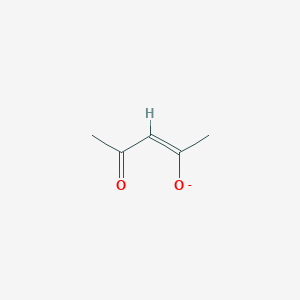

Acetylacetonate

描述

属性

CAS 编号 |

17272-66-1 |

|---|---|

分子式 |

C5H7O2- |

分子量 |

99.11 g/mol |

IUPAC 名称 |

(Z)-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3,6H,1-2H3/p-1/b4-3- |

InChI 键 |

POILWHVDKZOXJZ-ARJAWSKDSA-M |

SMILES |

CC(=CC(=O)C)[O-] |

手性 SMILES |

C/C(=C/C(=O)C)/[O-] |

规范 SMILES |

CC(=CC(=O)C)[O-] |

相关CAS编号 |

13395-16-9 (copper(+2) salt) 14024-58-9 (manganese(II) salt) 14284-89-0 (manganese(III) salt) 15435-71-9 (hydrochloride salt) 19393-11-4 (potassium salt) 21679-31-2 (chromium(III) salt) |

同义词 |

acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Metal Acetylacetonate Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of metal acetylacetonate (acac) complexes, which are pivotal in various fields, including catalysis, materials science, and as precursors for drug development. The document details experimental protocols, presents quantitative data in a structured format, and visualizes workflows for clarity.

Introduction to Metal this compound Complexes

Metal acetylacetonates are coordination complexes formed between metal ions and the this compound anion (CH₃COCHCOCH₃)⁻. Acetylacetone (2,4-pentanedione) is a β-diketone that exists in equilibrium between its keto and enol tautomers.[1][2] Deprotonation of the enol form in a basic solution yields the this compound (acac) anion, which acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring.[1][3][4] These complexes are typically neutral, crystalline solids, often soluble in organic solvents.[3][5] The general formula for these complexes is M(acac)ₙ, where 'n' corresponds to the oxidation state of the metal ion.[1][6] The geometry of the resulting complex depends on the metal and stoichiometry, with common forms being octahedral (e.g., M(acac)₃) or square planar (e.g., M(acac)₂).[4]

Synthesis of Metal this compound Complexes

The synthesis of metal this compound complexes generally involves the reaction of a metal salt with acetylacetone in the presence of a base.[3] The base facilitates the deprotonation of acetylacetone, shifting the equilibrium towards the formation of the complex.[3] The choice of metal salt, solvent, and base can be tailored to synthesize a wide variety of complexes.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a metal this compound complex.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of various common metal this compound complexes.

2.2.1. Synthesis of Tris(acetylacetonato)iron(III) (Fe(acac)₃)

-

Dissolve 1.3 g of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in 7.0 mL of deionized water in a 50-mL Erlenmeyer flask.[6]

-

In a separate beaker, prepare a solution of 1.0 mL of acetylacetone in 7.0 mL of methanol.[6]

-

Add the acetylacetone-methanol solution to the iron nitrate solution while stirring.[6]

-

Prepare a solution of 1.3 g of sodium acetate trihydrate in 7.0 mL of deionized water and add it to the reaction mixture.[6]

-

Gently heat the mixture on a hotplate until some of the methanol has evaporated, indicated by a slight reduction in volume.[6]

-

Cool the mixture to room temperature and then place it in an ice bath for approximately 15 minutes to facilitate precipitation.[6]

-

Collect the red crystalline product by suction filtration using a Büchner funnel.[1][6]

-

Wash the crystals with two 5 mL portions of cold deionized water.[6]

-

Allow the product to air dry.[6] For further purification, recrystallization from warm methanol can be performed.[1]

2.2.2. Synthesis of Tris(acetylacetonato)cobalt(III) (Co(acac)₃)

-

In a 50-mL Erlenmeyer flask, create a slurry of 1.0 g of powdered cobalt(II) carbonate (CoCO₃) in 8 mL of acetylacetone.[6]

-

Heat the mixture to approximately 80-90°C in a water bath with continuous stirring.[1][6]

-

Slowly add 30 mL of 10% hydrogen peroxide (H₂O₂) dropwise over a period of about 30 minutes. The flask should be covered with a watch glass between additions.[1] The hydrogen peroxide acts as an oxidizing agent to convert Co(II) to Co(III).[3]

-

After the complete addition of H₂O₂, continue heating for an additional 15 minutes.[1]

-

Cool the reaction mixture in an ice bath to precipitate the dark green product.[1]

-

Collect the precipitate by suction filtration and dry it in an oven at 100°C.[1]

-

The complex can be recrystallized from hot petroleum ether.[1]

2.2.3. Synthesis of Tris(acetylacetonato)manganese(III) (Mn(acac)₃)

-

In a flask, dissolve 2.6 g of manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) and 6.8 g of sodium acetate in 100 mL of deionized water.[1]

-

Add 10 mL of acetylacetone to this solution.[1]

-

In a separate beaker, dissolve 0.52 g of potassium permanganate (KMnO₄) in 25 mL of deionized water.[1]

-

Add the KMnO₄ solution to the manganese-acetylacetone solution dropwise over 10 minutes with stirring.[1]

-

After stirring for another 10 minutes, add a solution of 6.3 g of sodium acetate in 25 mL of deionized water over 10 minutes.[1]

-

Heat the mixture to 60-70°C for 15 minutes, then cool to room temperature, and finally place it in an ice bath.[1]

-

Collect the dark brown/black crystalline product by filtration.

2.2.4. Synthesis of Bis(acetylacetonato)copper(II) (Cu(acac)₂)

-

Dissolve 4.0 g of copper(II) chloride hexahydrate (CuCl₂·6H₂O) in 25 mL of deionized water in a conical flask.[1]

-

Over 10 minutes, add a solution of 5 mL of acetylacetone in 10 mL of methanol with stirring.[1]

-

Add a solution of 6.8 g of sodium acetate in 15 mL of water over 5 minutes.[1]

-

Heat the reaction mixture to 80°C for 15 minutes.[1]

-

Cool the mixture in an ice bath to precipitate the blue-grey product.[1]

-

Collect the precipitate by suction filtration, wash with cold deionized water, and dry in an oven at 100°C.[1]

Characterization of Metal this compound Complexes

A combination of spectroscopic and analytical techniques is employed to confirm the identity, structure, and purity of the synthesized complexes.

Characterization Workflow

The following diagram outlines the logical flow for the characterization of a newly synthesized metal this compound complex.

Detailed Experimental Methodologies

3.2.1. Infrared (IR) Spectroscopy

-

Objective: To identify the characteristic vibrational modes of the this compound ligand and confirm its coordination to the metal center. Key vibrations include C=O, C=C, and the M-O stretches.

-

Methodology:

-

Prepare a solid sample by mixing a small amount of the dried complex with potassium bromide (KBr) and pressing it into a transparent pellet. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for key peaks. The strong C=O stretching vibrations of free acetylacetone (around 1728 and 1708 cm⁻¹) are replaced by bands in the 1500-1600 cm⁻¹ region, which are attributed to C=C and C=O stretching modes of the chelated ring.[7] The appearance of new bands in the lower frequency region (typically 400-700 cm⁻¹) can be assigned to the M-O stretching vibrations, confirming coordination.[8][9][10]

-

3.2.2. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To study the electronic transitions within the complex. These can be ligand-centered (π-π*) transitions or metal-centered (d-d) transitions.

-

Methodology:

-

Prepare a dilute solution of the complex in a suitable solvent (e.g., chloroform, methanol, or acetonitrile).

-

Record the absorption spectrum over a range of approximately 200-800 nm using a UV-Vis spectrophotometer.

-

Identify the absorption maxima (λ_max). Intense bands in the UV region (around 270-350 nm) are typically assigned to π-π* transitions within the ligand.[11] Weaker bands in the visible region are often due to d-d transitions of the metal ion, which are characteristic of the metal's oxidation state and coordination environment.[11][12]

-

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To characterize the structure of the complex in solution and determine its magnetic properties (diamagnetic or paramagnetic).

-

Methodology:

-

Dissolve the complex in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H and ¹³C NMR spectra.

-

For Diamagnetic Complexes (e.g., Al(acac)₃, Co(acac)₃): Sharp signals are expected. In the ¹H NMR spectrum of Al(acac)₃, characteristic sharp resonances appear for the methyl (CH₃) and methine (CH) protons.[1] The absence of unpaired electrons in low-spin Co(III) also results in a diamagnetic complex with sharp NMR signals.[1]

-

For Paramagnetic Complexes (e.g., Fe(acac)₃, Cr(acac)₃, Mn(acac)₃): The presence of unpaired electrons leads to significant broadening and shifting of the NMR signals.[1][2] The Evans method can be used to determine the magnetic susceptibility and, consequently, the number of unpaired electrons in these complexes.[1][2][5] This involves measuring the chemical shift difference of a reference compound (like t-butanol) in the presence and absence of the paramagnetic species.[1]

-

3.2.4. Thermal Analysis (TGA/DSC)

-

Objective: To investigate the thermal stability and decomposition profile of the metal this compound complexes.

-

Methodology:

-

Place a small, accurately weighed sample of the complex into an appropriate crucible (e.g., alumina).

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the weight loss as a function of temperature (Thermogravimetric Analysis - TGA) and the heat flow into or out of the sample (Differential Scanning Calorimetry - DSC).

-

The resulting thermogram provides information on decomposition temperatures, the nature of the decomposition process (e.g., endothermic or exothermic), and the composition of the final residue.[13][14][15] For example, TGA of Fe(acac)₃ shows a significant mass loss centered around 300°C.[15]

-

3.2.5. X-ray Crystallography

-

Objective: To determine the precise three-dimensional molecular structure of the complex, including bond lengths, bond angles, and overall geometry.

-

Methodology:

-

Grow single crystals of the complex suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent or by layering a solution of the complex with a miscible non-solvent.[6]

-

Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam.

-

Collect the diffraction data as the crystal is rotated.

-

Process the data to solve and refine the crystal structure. This technique provides definitive information on the coordination geometry of the metal center.[16][17][18]

-

Quantitative Data Summary

The following tables summarize typical characterization data for various metal this compound complexes as reported in the literature.

Table 1: Physical Properties and Yields

| Complex | Formula | Color | Melting Point (°C) | Typical Yield (%) |

| Al(acac)₃ | Al(C₅H₇O₂)₃ | Cream/Milk White | 188-196[9][19] | ~91[19] |

| Cr(acac)₃ | Cr(C₅H₇O₂)₃ | Maroon/Purple | ~216 | - |

| Mn(acac)₃ | Mn(C₅H₇O₂)₃ | Dark Brown/Black | ~172 (decomposes) | - |

| Fe(acac)₃ | Fe(C₅H₇O₂)₃ | Red | ~186 (decomposes)[15] | - |

| Co(acac)₃ | Co(C₅H₇O₂)₃ | Dark Green | ~213 | - |

| Cu(acac)₂ | Cu(C₅H₇O₂)₂ | Blue-Grey | ~240 (decomposes) | - |

| VO(acac)₂ | VO(C₅H₇O₂)₂ | Blue | 184-187[9] | - |

Table 2: Spectroscopic Data (IR and UV-Vis)

| Complex | Key IR Bands (cm⁻¹) M-O Stretch | Key IR Bands (cm⁻¹) C=C/C=O Stretch | UV-Vis λ_max (nm) (Solvent) |

| Al(acac)₃ | ~410, 484, 575-685[9] | ~1530-1580 | - |

| Cr(acac)₃ | ~460, 600 | ~1525-1575 | 332, ~560[11] |

| Mn(acac)₃ | - | ~1520-1590 | ~320, 440, 500-650 (broad)[11] |

| Fe(acac)₃ | ~435, 595 | ~1525-1575 | ~270, 350, 440 (Acetonitrile)[12] |

| Co(acac)₃ | ~465, 600 | ~1520-1590 | ~295, 324, ~595[11] |

| Cu(acac)₂ | ~455, 610 | ~1525-1580 | ~300, 650-700 |

| VO(acac)₂ | - | ~1520-1600 | ~260, 300, 550-750 (broad) |

Table 3: NMR and Magnetic Properties

| Complex | Magnetic Property | ¹H NMR Signals (in CDCl₃) | Effective Magnetic Moment (µ_eff) |

| Al(acac)₃ | Diamagnetic | Sharp peaks (e.g., δ ~2.0 (CH₃), δ ~5.5 (CH))[1] | 0 |

| Cr(acac)₃ | Paramagnetic | Broad, shifted peaks[20] | ~3.8 µ_B (3 unpaired e⁻)[20] |

| Mn(acac)₃ | Paramagnetic | Broad, downfield resonances[1] | ~4.9 µ_B (4 unpaired e⁻) |

| Fe(acac)₃ | Paramagnetic | Broad, downfield resonances[2] | ~5.9 µ_B (5 unpaired e⁻) |

| Co(acac)₃ | Diamagnetic (low spin) | Sharp peaks (e.g., δ ~2.2 (CH₃), δ ~5.5 (CH))[1] | 0 |

| Cu(acac)₂ | Paramagnetic | - | ~1.7-2.2 µ_B (1 unpaired e⁻)[20] |

| VO(acac)₂ | Paramagnetic | - | ~1.7 µ_B (1 unpaired e⁻)[20] |

Conclusion

This guide has provided a detailed framework for the synthesis and comprehensive characterization of metal this compound complexes. The experimental protocols offer practical starting points for laboratory synthesis, while the tabulated data provides a reference for the expected outcomes of various analytical techniques. The successful synthesis and thorough characterization of these versatile complexes are crucial first steps for their application in advanced research and development.

References

- 1. magritek.com [magritek.com]

- 2. azom.com [azom.com]

- 3. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. New Lab Manual: Metal this compound Complexes - Magritek [magritek.com]

- 6. thecreativechemist.org [thecreativechemist.org]

- 7. organic chemistry - Assignment of the IR spectrum of 2,4-pentanedione (acetylacetone) - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. iiste.org [iiste.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. The thermal decomposition and analyses of metal tris-acetylacetonates | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Crystal structure of lead(II) this compound and the structure of the acetylacetone solvated lead(II) ion in solution studied by large-angle X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. WO2004056737A1 - Process for the preparation of metal acetylacetonates - Google Patents [patents.google.com]

- 20. jeol.com [jeol.com]

acetylacetonate coordination chemistry

An In-depth Technical Guide to Acetylacetonate Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (acac), the anion of acetylacetone, is a ubiquitous and versatile bidentate ligand in coordination chemistry. Its ability to form stable, neutral, and often volatile complexes with a vast range of metal ions has established its importance across diverse scientific fields.[1][2][3] Metal acetylacetonates serve as crucial catalyst precursors, building blocks for advanced materials, and platforms for fundamental studies of bonding and reactivity.[4][5] This guide provides a comprehensive technical overview of the core principles of , including synthesis, structure, electronic properties, and reactivity. It further details key experimental protocols and highlights significant applications in catalysis, materials science, and their emerging role in areas like drug development and energy storage.

The this compound Ligand: Structure and Bonding

Acetylacetone (2,4-pentanedione) is a β-diketone that exists as an equilibrium mixture of its keto and enol tautomers.[6][7] Deprotonation by a base yields the this compound (acac) anion, a powerful chelating agent.[6][7]

The acac anion coordinates to metal ions through its two oxygen atoms, forming a highly stable six-membered chelate ring.[1][2][8] This chelation is a strong driving force for complex formation, known as the chelate effect.[1] The resulting M(O-C-C-C-O) ring is planar and exhibits a degree of aromatic character due to the delocalization of six π-electrons, which influences its reactivity.[1][8]

While the bidentate O,O'-coordination is dominant, acac can, in rarer cases, bind to metals through its central carbon atom (C3).[1][9] This C-bonded mode is more common for third-row transition metals like platinum(II) and iridium(III).[1][9]

Caption: Keto-enol equilibrium of acetylacetone and subsequent metal chelation.

Synthesis of Metal this compound Complexes

The most common synthetic route to metal this compound complexes involves the reaction of a metal salt with acetylacetone in a suitable solvent.[1] A base is often added to facilitate the deprotonation of acetylacetone, shifting the equilibrium towards the formation of the complex.[1]

General Reaction: Mz+ + z(acacH) ⇌ M(acac)z + zH+[1]

The stoichiometry of the resulting complex, typically M(acac)₃ or M(acac)₂, depends on the metal's oxidation state and coordination number.[2] These complexes are generally neutral, crystalline solids that are soluble in organic solvents, a property that distinguishes them from many simple metal halides.[1][2]

Caption: General experimental workflow for the synthesis of M(acac)ₙ complexes.

Structural and Electronic Properties

Coordination Geometries

Metal acetylacetonates adopt various geometries depending on the metal center.

-

Octahedral: Tris(acetylacetonato) complexes, M(acac)₃, are common for trivalent metals like Cr³⁺, Fe³⁺, and Co³⁺ and are octahedral.[1][8] These complexes are chiral, existing as non-superimposable mirror images (Δ and Λ isomers).[1]

-

Square Planar: Divalent metals such as Cu²⁺ and Cr²⁺ often form square planar M(acac)₂ complexes.[1][8]

-

Square Pyramidal: The vanadyl complex, VO(acac)₂, exhibits a square pyramidal geometry with the V=O group at the apex.[1][8]

-

Distorted Geometries: In some cases, such as with high-spin Mn(acac)₃, the octahedral geometry is distorted due to the Jahn-Teller effect.[1][9]

Spectroscopic and Magnetic Characterization

Spectroscopic and magnetic measurements are essential for characterizing the electronic structure of metal acetylacetonates.

-

Infrared (IR) Spectroscopy: O-bonded acac complexes show characteristic strong ν(C=O) and ν(C=C) bands in the 1500-1600 cm⁻¹ region.[1] In contrast, the less common C-bonded complexes exhibit a carbonyl vibration closer to the normal range for a ketone, around 1655 cm⁻¹.[1][9] The M-O stretching vibrations are typically observed in the 400-700 cm⁻¹ range.[7]

-

NMR Spectroscopy: ¹H NMR is a powerful tool to distinguish between diamagnetic and paramagnetic complexes.[6] Diamagnetic complexes like Al(acac)₃ and low-spin Co(acac)₃ show sharp, well-resolved peaks in the typical 0-8 ppm region.[6][10] Paramagnetic complexes, such as Fe(acac)₃ and Mn(acac)₃, display broad and significantly shifted resonances due to the influence of unpaired electrons.[6][10] The Evans method can be used with NMR to determine the magnetic susceptibility and the number of unpaired electrons.[6]

-

UV-Vis Spectroscopy: The vibrant colors of many transition metal acac complexes arise from d-d electronic transitions.[2] Intense bands are also observed, which are attributed to π→π* transitions within the ligand and ligand-to-metal charge transfer (LMCT) transitions.[11]

-

Magnetic Susceptibility: This property reveals the number of unpaired electrons at the metal center. For example, Fe(acac)₃ is a high-spin d⁵ complex with five unpaired electrons, making it strongly paramagnetic.[1][6] In contrast, Co(acac)₃ is a low-spin d⁶ complex with no unpaired electrons and is therefore diamagnetic.[1][6]

| Table 1: Properties of Common Metal this compound Complexes | ||||

| Complex | Formula | Color | Melting Point (°C) | Magnetic Property (Unpaired e⁻) |

| Tris(acetylacetonato)iron(III) | Fe(acac)₃ | Red | 184-186 | Paramagnetic (High-spin, 5)[1][6] |

| Tris(acetylacetonato)chromium(III) | Cr(acac)₃ | Maroon/Purple | 216 | Paramagnetic (3)[1][7] |

| Tris(acetylacetonato)cobalt(III) | Co(acac)₃ | Dark Green | 213 | Diamagnetic (Low-spin, 0)[1][6] |

| Tris(acetylacetonato)manganese(III) | Mn(acac)₃ | Dark Brown/Black | 172 | Paramagnetic (High-spin, 4)[1][6] |

| Bis(acetylacetonato)copper(II) | Cu(acac)₂ | Blue-Grey | 283-285 | Paramagnetic (1)[7] |

| Bis(acetylacetonato)oxovanadium(IV) | VO(acac)₂ | Blue | 184-187 | Paramagnetic (1)[1][7] |

| Tris(acetylacetonato)aluminum(III) | Al(acac)₃ | White | 188-191 | Diamagnetic (0)[7][10] |

| Table 2: Selected Spectroscopic Data for Metal this compound Complexes | ||

| Complex | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) |

| Al(acac)₃ | ν(Al-O): ~484, ~684[7] | - |

| Cr(acac)₃ | - | d-d transitions cause color[12] |

| Fe(acac)₃ | - | - |

| Co(acac)₃ | - | - |

| VO(acac)₂ | ν(V=O): ~995 | - |

| C-bonded Ir(acac)₃ | ν(C=O): ~1655[1][9] | - |

Reactivity of this compound Complexes

The coordinated acac ligand is not merely a spectator; its chelate ring can undergo chemical transformations.

-

Electrophilic Substitution: The central carbon (C3) of the chelate ring is nucleophilic and can undergo electrophilic substitution reactions, similar to those of aromatic compounds like benzene.[1] This reactivity underscores the aromatic character of the ring.

-

Redox Activity: The metal center in acac complexes can often be reversibly oxidized or reduced.[9][13] Recent studies have also shown that the acac ligand itself can be redox-active, participating in multi-electron transfer processes, which is of interest for catalysis.[14]

-

Acid-Catalyzed Ligand Exchange: In the presence of acid, the acac ligand can be protonated, leading to the opening of the chelate ring and eventual ligand exchange.[15] The initial protonation typically occurs at the central carbon atom.[15]

Caption: Reaction pathway for electrophilic substitution on the acac ligand.

Key Applications

The unique properties of metal acetylacetonates—solubility, stability, and volatility—make them valuable in a wide range of applications.

-

Catalysis: M(acac)ₙ complexes are widely used as homogeneous catalyst precursors for numerous organic transformations, including polymerization, oligomerization, oxidation, and hydrogenation.[1][3][5][16] For example, vanadium and nickel acac complexes are used in the production of important polymers.[1][5]

-

Materials Science: Their volatility makes them excellent precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) to create thin metal or metal oxide films.[2] They are also used in the synthesis of nanomaterials and as a source of metal ions for producing Metal-Organic Frameworks (MOFs).[3][4]

-

NMR Spectroscopy: Paramagnetic Cr(acac)₃ is commonly used as a "spin relaxation agent" in ¹³C NMR spectroscopy to reduce signal acquisition times and improve quantitative analysis.[1]

-

Drug Development and Biological Applications: The chelation of metal ions to bioactive molecules is a known strategy to enhance therapeutic activity.[17] While still an emerging area for acac complexes specifically, their ability to deliver metal ions in a soluble, neutral form presents opportunities for designing novel therapeutic and diagnostic agents.[4]

-

Energy Storage: Modified acac complexes with high solubility in organic solvents are being investigated as active materials for high-energy-density non-aqueous redox flow batteries.[18]

Experimental Protocols

Synthesis of Tris(acetylacetonato)iron(III), Fe(acac)₃

This protocol is adapted from established laboratory procedures.[6]

-

Dissolution: Dissolve 3.3 g of iron(III) chloride hexahydrate (FeCl₃·6H₂O) in 25 mL of distilled water in a conical flask.

-

Ligand Addition: In a separate beaker, prepare a solution of 4.0 mL of acetylacetone in 10 mL of methanol. Add this solution to the iron chloride solution over 15 minutes with constant stirring. The mixture will turn deep red.

-

Precipitation: Prepare a solution of 5.1 g of sodium acetate trihydrate in 15 mL of distilled water. Add this solution to the red reaction mixture, which will cause a red precipitate to form.

-

Heating: Heat the mixture to 80°C on a hot plate for 15 minutes, while continuing to stir.

-

Isolation: Remove the flask from the heat, allow it to cool to room temperature, and then place it in an ice bath to maximize crystallization.

-

Filtration and Drying: Collect the red crystalline product by Büchner filtration. Wash the solid with cold distilled water and dry it in a vacuum desiccator.

Synthesis of Tris(acetylacetonato)cobalt(III), Co(acac)₃

This synthesis involves the oxidation of Co(II) to Co(III).[1][6][19]

-

Reaction Setup: In a conical flask, add 2.5 g of cobalt(II) carbonate (CoCO₃) and 20 mL of acetylacetone.

-

Oxidation: Heat the mixture to 90°C with stirring. While heating, add 30 mL of 10% hydrogen peroxide (H₂O₂) solution dropwise. Cover the flask with a watch glass between additions. The complete addition should take approximately 30 minutes.

-

Heating: Continue heating for an additional 15 minutes after the H₂O₂ addition is complete.

-

Isolation: Cool the mixture in an ice bath. A dark green precipitate will form.

-

Filtration and Drying: Filter the product using Büchner filtration and dry the solid in an oven at 100°C.

-

Recrystallization (Optional): A small sample can be recrystallized from hot petroleum ether to obtain higher purity crystals.[6]

Characterization by Evans Method (NMR)

This protocol outlines the determination of magnetic susceptibility for a paramagnetic complex like Mn(acac)₃.[6]

-

Sample Preparation:

-

Reference Sample: Prepare an NMR tube containing 0.5 mL of a solvent mixture (e.g., CDCl₃ with 1-10% t-butanol as an internal reference).

-

Paramagnetic Sample: Accurately weigh approximately 5-10 mg of the paramagnetic complex into a separate NMR tube. Add 0.5 mL of the same solvent/reference mixture.

-

-

NMR Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum of the Reference Sample . Record the chemical shift (in Hz) of the t-butanol reference peak.

-

Acquire a ¹H NMR spectrum of the Paramagnetic Sample under the same conditions. Record the new chemical shift (in Hz) of the t-butanol peak, which will be shifted due to the presence of the paramagnetic species.

-

-

Calculation:

-

Calculate the frequency shift: Δf = f(paramagnetic sample) - f(reference sample).

-

Calculate the molar susceptibility (χm) and the effective magnetic moment (μeff) using the standard Evans method equations, which relate Δf to the concentration of the complex, spectrometer frequency, and temperature.[6]

-

Compare the experimental μeff to the theoretical spin-only value (μso = √n(n+2)) to determine the number of unpaired electrons (n).

-

Conclusion

The coordination chemistry of this compound is a rich and foundational area of inorganic chemistry. The straightforward synthesis of M(acac)ₙ complexes, combined with their favorable solubility and stability, has made them indispensable tools for both academic research and industrial applications.[1][3] From their use as catalysts and material precursors to their role in fundamental studies of electronic structure and reactivity, metal acetylacetonates continue to be a subject of intense investigation.[4][20] Future research will likely focus on harnessing their unique properties for advanced applications in fields such as sustainable catalysis, energy storage, and the targeted design of metal-based pharmaceuticals.

References

- 1. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. nbinno.com [nbinno.com]

- 4. An Overview of Metal Acetylacetonates: Developing Areas/Routes to New Materials and Applications in Organic Syntheses | Semantic Scholar [semanticscholar.org]

- 5. nanotrun.com [nanotrun.com]

- 6. magritek.com [magritek.com]

- 7. iiste.org [iiste.org]

- 8. scribd.com [scribd.com]

- 9. Acetylacetone [chemeurope.com]

- 10. azom.com [azom.com]

- 11. DFT modeling, UV-Vis and IR spectroscopic study of acetylacetone-modified zirconia sol-gel materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]

- 13. Electrochemical Screening and DFT Analysis of this compound Metal Complexes in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ligand field-actuated redox-activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. US7282573B2 - Process for making metal acetylacetonates - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Metal this compound complexes for high energy density non-aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 19. thecreativechemist.org [thecreativechemist.org]

- 20. researchgate.net [researchgate.net]

The Tautomeric Equilibrium of Acetylacetone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylacetone (AcAc), the simplest β-diketone, serves as a classic and compelling model for studying keto-enol tautomerism, a fundamental concept in organic chemistry with significant implications in reaction mechanisms, molecular recognition, and drug design. This technical guide provides an in-depth exploration of the tautomeric equilibrium between the diketo and enol forms of acetylacetone. It consolidates quantitative data on equilibrium constants and thermodynamic parameters, details experimental protocols for their determination, and presents a theoretical framework for understanding the factors that govern this dynamic process. The stability of the enol tautomer is significantly influenced by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[1][2] The position of the equilibrium is highly sensitive to the surrounding environment, particularly the solvent.[3][4] This guide is intended to be a comprehensive resource for researchers and professionals who require a deep, technical understanding of this important chemical phenomenon.

The Keto-Enol Tautomerism of Acetylacetone

Acetylacetone exists as an equilibrium mixture of two tautomers: the diketo form and the enol form.[5] The enol form is characterized by the presence of a hydroxyl group adjacent to a carbon-carbon double bond, while the diketo form contains two carbonyl groups separated by a methylene group. The equilibrium is dynamic, with the interconversion being slow on the NMR timescale, allowing for the distinct characterization of both species.[6][7]

The remarkable stability of the enol form of acetylacetone can be attributed to two primary factors:

-

Intramolecular Hydrogen Bonding: The enol form can adopt a cyclic conformation stabilized by a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.[1][2] This creates a stable six-membered ring structure.[3]

-

Conjugation: The presence of a conjugated π-system in the enol form (O=C-C=C-OH) contributes to its electronic stabilization.

dot

References

- 1. quora.com [quora.com]

- 2. Theoretical Study Intramolecular Hydrogen Bond In Acetylacetone 3-Substituted Derivatives: NMR, NBO Analysis And Thermo-Chemical Investigation – Oriental Journal of Chemistry [orientjchem.org]

- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 4. Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures | ScholarWorks [scholarworks.calstate.edu]

- 5. sanad.iau.ir [sanad.iau.ir]

- 6. biopchem.education [biopchem.education]

- 7. encyclopedia.pub [encyclopedia.pub]

electronic structure of metal acetylacetonate complexes

An In-depth Technical Guide to the Electronic Structure of Metal Acetylacetonate Complexes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Metal this compound (M(acac)n) complexes are a cornerstone of coordination chemistry, valued for their stability, solubility in organic solvents, and diverse applications in catalysis, materials science, and as precursors for synthesis.[1][2] Their utility is fundamentally governed by their electronic structure, which dictates their reactivity, magnetic properties, and spectroscopic signatures. This guide provides a detailed examination of the theoretical underpinnings of the electronic structure of M(acac)n complexes, outlines key experimental protocols for their characterization, presents a summary of quantitative structural and spectroscopic data, and discusses the implications for research and development.

Introduction to Metal this compound Complexes

The this compound (acac) anion is a bidentate ligand that coordinates to metal ions through its two oxygen atoms, forming a stable six-membered chelate ring.[3][4] This M(O₂C₃) ring is planar and exhibits a degree of aromatic character due to the delocalization of six π-electrons.[1][5] The resulting neutral complexes, with general formulas like M(acac)₃ or M(acac)₂, are typically crystalline solids soluble in organic solvents.[1][6] This solubility is a key property that facilitates their use as catalysts and precursors in organic media.[2] Understanding the intricate details of the metal-ligand bonding and the resulting d-orbital electron configurations is crucial for predicting their chemical behavior and designing new complexes with tailored properties for applications ranging from industrial catalysis to potential therapeutic agents.[7][8]

Theoretical Framework of the Electronic Structure

The electronic properties of metal this compound complexes are best described by a combination of Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory.

Ligand Field Theory (LFT)

LFT provides a qualitative picture of the d-orbital splitting that occurs when the metal ion is placed in the electrostatic field generated by the acac ligands.

-

Octahedral Complexes (e.g., Cr(acac)₃, Fe(acac)₃): In an octahedral (Oₕ) environment, the five degenerate d-orbitals of the metal ion split into two sets: a lower-energy triply degenerate set (t₂g: dxy, dxz, dyz) and a higher-energy doubly degenerate set (eg: dz², dx²-y²). The energy separation between these levels is denoted as Δₒ (the ligand field splitting parameter). The magnitude of Δₒ determines whether the complex will be high-spin or low-spin. For example, Co(acac)₃ is a low-spin d⁶ complex, with all electrons paired in the t₂g orbitals, rendering it diamagnetic.[9] In contrast, Fe(acac)₃ is a high-spin d⁵ complex with five unpaired electrons, making it paramagnetic.[1][9]

-

Square Planar Complexes (e.g., Cu(acac)₂): In square planar complexes, the d-orbital splitting is more complex, leading to multiple distinct energy levels.

-

Jahn-Teller Effect: For metal ions with degenerate electronic ground states in an octahedral field (e.g., high-spin d⁴ Mn³⁺), a geometric distortion is expected according to the Jahn-Teller theorem. This is observed in Mn(acac)₃, which exhibits a distorted octahedral structure with either a tetragonal elongation or compression of the Mn-O bonds to remove the electronic degeneracy.[1][10][11] For instance, one form shows two longer Mn-O bonds at 2.12 Å and four shorter bonds at 1.93 Å.[1]

Caption: d-orbital splitting in an octahedral ligand field.

Molecular Orbital (MO) Theory

MO theory provides a more sophisticated model that accounts for the covalent nature of the metal-ligand bond. It considers the combination of metal atomic orbitals (AOs) and ligand group orbitals (LGOs) to form bonding, non-bonding, and anti-bonding molecular orbitals.[12]

-

Bonding: The filled π-orbitals of the acac ligands interact with the metal's t₂g and eg orbitals. The primary bonding interaction involves the overlap of the oxygen p-orbitals with the metal's d-orbitals.

-

HOMO and LUMO: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the complex's reactivity and electronic transitions. In many first-row transition metal acac complexes, the HOMO has significant ligand character, while the LUMO is often metal-centered (d-orbital character).[7][13] For example, DFT calculations on Ga(acac)₃ show the HOMO electron density is located entirely on the acac ligands.[13]

-

Redox Non-Innocence: Classically, the acac ligand is considered a simple, "innocent" spectator ligand. However, recent studies have shown that it can be "redox-active" or "non-innocent".[14][15] By carefully choosing the metal and its coordination environment, it is possible to tailor the energy levels of the metal d-orbitals and the ligand's π* orbitals to be close enough to allow for metal-to-ligand charge transfer. For example, in certain Cr(II) acac complexes, the destabilization of the metal's dz² orbital makes it energetically favorable to transfer an electron to the ligand's π* LUMO.[14][15]

Caption: Simplified MO diagram for an octahedral complex.

Experimental Protocols for Characterization

A multi-technique approach is essential for a comprehensive understanding of the electronic structure.

Synthesis of Metal this compound Complexes

General Principle: The most common synthesis involves the reaction of a metal salt with acetylacetone (Hacac) in the presence of a base to deprotonate the Hacac.[1][6]

Protocol for Tris(acetylacetonato)chromium(III), Cr(acac)₃:

-

Dissolution: Dissolve 1.4 g of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in 50 mL of distilled water in a conical flask.[6]

-

Urea Addition: Add 10 g of urea in portions with stirring. Urea hydrolyzes upon heating to slowly produce ammonia, which acts as a base.[6]

-

Ligand Addition: Add 3 mL of acetylacetone to the solution.

-

Reaction: Cover the flask with a watch glass and heat the mixture to 80-90°C on a hot plate for approximately 90 minutes. The solution will initially be dark, and maroon crystals of Cr(acac)₃ will form as the reaction proceeds.[6]

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath.

-

Filtration and Washing: Collect the crystalline product by suction filtration (e.g., using a Büchner funnel). Wash the crystals with distilled water.

-

Drying: Dry the product, for instance, in a desiccator over a drying agent.

X-ray Crystallography

Principle: Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall molecular geometry, which is fundamental to understanding the electronic structure (e.g., confirming Jahn-Teller distortions).[10]

Methodology:

-

Crystal Growth: Grow single crystals suitable for diffraction. This is a critical step, often involving slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution of the purified M(acac)n complex.[10][16]

-

Data Collection: Mount a suitable crystal on a diffractometer. Cool the crystal (e.g., to 100 K) to minimize thermal vibrations.[10] Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to find the positions of the atoms. Refine the atomic positions and thermal parameters to obtain the final, high-resolution structure.[10]

Spectroscopic Methods

Principle: UV-Vis spectroscopy probes electronic transitions between molecular orbitals. For M(acac)n complexes, spectra typically show intense ligand-based π-π* transitions in the UV region and weaker metal-centered d-d transitions in the visible region.[17] Methodology:

-

Prepare a dilute solution of the complex in a suitable non-coordinating solvent (e.g., acetonitrile, dichloromethane).

-

Use a matched pair of cuvettes, one for the sample and one for a solvent blank.

-

Record the absorption spectrum over a range of ~200-800 nm using a dual-beam spectrophotometer.

-

Identify the absorption maxima (λ_max) and calculate molar absorptivity (ε) for each band.

Principle: NMR provides information about the molecular structure and the magnetic environment. For paramagnetic complexes, the signals are often broad and significantly shifted. The Evans method can be used to determine the magnetic susceptibility and thus the number of unpaired electrons.[9][18] Methodology (Evans Method):

-

Prepare a solution of the paramagnetic complex in an NMR solvent (e.g., CDCl₃) containing a small amount of an inert reference compound (e.g., tetramethylsilane, TMS).

-

Prepare a reference sample of the same solvent and reference compound without the paramagnetic complex.

-

Acquire the ¹H NMR spectrum, observing the chemical shift of the reference signal in both the sample and reference solutions.

-

The difference in chemical shift (Δδ) is used to calculate the molar magnetic susceptibility (χ_M) and the effective magnetic moment (μ_eff), which can be related to the number of unpaired electrons.[9]

Principle: XAS is a powerful element-specific technique that probes the electronic structure by exciting core electrons to unoccupied states. It provides detailed information on the oxidation state, coordination environment, and metal-ligand hybridization.[19][20][21] Methodology:

-

Experiments are typically performed at a synchrotron radiation facility.[19]

-

The sample (which can be a solid, solution, or even in the gas phase) is irradiated with X-rays of tunable energy.[19][22]

-

The absorption of X-rays is measured as a function of energy, particularly around the absorption edge of the metal (e.g., Mn L-edge) or the ligand atoms (e.g., O or C K-edge).[19][21]

-

The resulting spectrum is analyzed, often with the aid of theoretical calculations (e.g., TD-DFT or multiplet theory), to extract parameters like crystal field strength and charge transfer information.[19][20]

Computational Chemistry

Principle: Density Functional Theory (DFT) and multiconfigurational methods are used to model the electronic structure, predict geometries, and simulate spectra.[7][13][21]

Methodology (DFT Calculation):

-

Structure Input: Build the initial molecular structure of the M(acac)n complex.

-

Geometry Optimization: Perform a geometry optimization calculation using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to find the lowest energy structure.[13][22]

-

Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine molecular orbital energies (HOMO, LUMO), Mulliken spin populations, and simulate spectra (e.g., using Time-Dependent DFT for UV-Vis and XAS).[19][21]

-

Analysis: Visualize the molecular orbitals and analyze the calculated data to understand electron density distribution and the nature of electronic transitions.[13]

Caption: Experimental workflow for M(acac)n synthesis and characterization.

Quantitative Data Summary

The following tables summarize representative data for common metal this compound complexes.

Table 1: Selected Structural Parameters from X-ray Crystallography

| Complex | Metal Ion | Geometry | Avg. M-O Bond Length (Å) | Avg. C-O Bond Length (Å) | Reference(s) |

|---|---|---|---|---|---|

| Cr(acac)₃ | Cr³⁺ (d³) | Octahedral | ~1.95 | ~1.27 | [1] |

| Mn(acac)₃ | Mn³⁺ (d⁴) | Distorted Octahedral | 1.93 (x4), 2.12 (x2) | ~1.28 | [1][10] |

| Fe(acac)₃ | Fe³⁺ (d⁵) | Octahedral | ~2.00 | ~1.27 | [1] |

| Co(acac)₃ | Co³⁺ (d⁶) | Octahedral | ~1.89 | ~1.28 | [1] |

| Cu(acac)₂ | Cu²⁺ (d⁹) | Square Planar | ~1.92 | ~1.28 |[1] |

Table 2: Representative Spectroscopic Data

| Complex | Technique | Key Bands / Transitions (cm⁻¹) | Assignment | Reference(s) |

|---|---|---|---|---|

| Cr(acac)₃ | UV-Vis | ~18,000, ~25,000 | d-d transitions (⁴A₂g → ⁴T₂g, ⁴A₂g → ⁴T₁g) | [17] |

| Mn(acac)₃ | UV-Vis | ~20,000 | d-d transition (broad, Jahn-Teller split) | [17] |

| Co(acac)₃ | UV-Vis | ~16,900, ~25,000 | d-d transitions (¹A₁g → ¹T₁g, ¹A₁g → ¹T₂g) | [17] |

| General M(acac)n | IR | ~1575, ~1520 | ν(C-C) + ν(C-O) | [6] |

| General M(acac)n | IR | 400 - 600 | ν(M-O) |[6] |

Table 3: Electronic and Electrochemical Properties

| Complex | Spin State | Unpaired e⁻ | Magnetic Moment (μ_B, calc.) | E₁/₂ (Oxidation, V vs Fc/Fc⁺) | Reference(s) |

|---|---|---|---|---|---|

| Cr(acac)₃ | High Spin | 3 | 3.87 | Not readily oxidized | [1][23] |

| Mn(acac)₃ | High Spin | 4 | 4.90 | -0.16 (in MeCN) | [9][13] |

| Fe(acac)₃ | High Spin | 5 | 5.92 | -0.49 (in MeCN) | [9][13] |

| Co(acac)₃ | Low Spin | 0 | 0 | Not readily oxidized | [1][9] |

| Ru(acac)₃ | Low Spin | 1 | 1.73 | +0.03 (in MeCN) |[13] |

Implications for Research and Drug Development

The electronic structure of M(acac)n complexes directly influences their function and potential applications.

-

Catalysis: The stability and redox properties, governed by the metal's d-electron count and orbital energies, are key to their use as catalysts. For instance, Mn(acac)₃ is used as a one-electron oxidant for phenol coupling, a function directly related to the accessibility of the Mn(III)/Mn(II) redox couple.[1] The ability to tune the ligand can alter the electronic structure of the metal center, thereby optimizing catalytic activity.[8]

-

Materials Science: Metal acetylacetonates are common precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) for creating thin films of metal oxides.[2] Their volatility and decomposition pathways are linked to the strength and nature of the M-O bond.

-

Drug Development: While less common, the principles governing the electronic structure are relevant. The coordination environment can affect the lability of the acac ligands, the redox potential of the metal center, and the overall stability of the complex in a biological medium. Understanding how the electronic structure influences these properties is a prerequisite for designing metal-based therapeutics with specific modes of action, such as redox modulation or targeted binding. The interaction of the complex with biological molecules will be dictated by the nature of its frontier molecular orbitals (HOMO and LUMO).[13]

Conclusion

The is a rich and multifaceted field, explained through the synergistic application of Ligand Field Theory and Molecular Orbital Theory. A thorough characterization, combining crystallographic, spectroscopic, and computational methods, is essential for elucidating the nuanced relationships between structure and properties. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to understand, manipulate, and ultimately harness the properties of these versatile complexes for advanced applications in catalysis, materials science, and medicine.

References

- 1. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. iiste.org [iiste.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. azom.com [azom.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. Electrochemical Screening and DFT Analysis of this compound Metal Complexes in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Ligand field-actuated redox-activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thecreativechemist.org [thecreativechemist.org]

- 17. scribd.com [scribd.com]

- 18. magritek.com [magritek.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Electronic Structure of the Complete Series of Gas-Phase Manganese Acetylacetonates by X-ray Absorption Spectroscopy (Journal Article) | OSTI.GOV [osti.gov]

- 21. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 22. Electronic Structure of the Complete Series of Gas-Phase Manganese Acetylacetonates by X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Comprehensive Analysis of this compound Complexes | Applications Notes | JEOL Ltd. [jeol.com]

Synthesis of Tris(acetylacetonato)chromium(III): A Technical Guide

Introduction

Tris(acetylacetonato)chromium(III), denoted as Cr(acac)₃, is a coordination complex with the formula Cr(C₅H₇O₂)₃.[1] This dark purple, crystalline compound is notable for its paramagnetism and solubility in nonpolar organic solvents, which makes it a useful relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The synthesis of Cr(acac)₃ is a common experiment in inorganic chemistry, illustrating key principles of coordination chemistry, including ligand substitution and the role of pH in complex formation. This guide provides a detailed overview of the synthesis, reaction mechanism, and characterization of tris(acetylacetonato)chromium(III) for researchers and professionals in the chemical sciences.

Reaction and Mechanism

The synthesis of tris(acetylacetonato)chromium(III) involves the reaction of a chromium(III) salt, typically chromium(III) chloride hexahydrate (CrCl₃·6H₂O), with acetylacetone (Hacac) in an aqueous solution.[2][3] The overall balanced chemical equation for the reaction is:

CrCl₃·6H₂O + 3C₅H₈O₂ (Hacac) + 3(NH₂)₂CO (Urea) → Cr(C₅H₇O₂)₃ + 3(NH₂)₂CO·HCl + 6H₂O

The reaction mechanism proceeds through several key steps. In aqueous solution, the chromium(III) ion exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[4] The synthesis is a ligand substitution reaction where the water ligands are replaced by three bidentate this compound (acac⁻) ligands.[4]

A crucial aspect of this synthesis is the in-situ generation of a base to deprotonate the weakly acidic acetylacetone.[2] Urea ((NH₂)₂CO) is commonly used for this purpose. When heated in an aqueous solution, urea hydrolyzes to produce ammonia (NH₃) and carbon dioxide (CO₂).[2][5]

(NH₂)₂CO + H₂O → 2NH₃ + CO₂

The ammonia then acts as a base, deprotonating the acetylacetone (Hacac) to form the nucleophilic this compound anion (acac⁻).[2][4] This gradual release of ammonia ensures that the pH of the solution rises slowly, which is important to prevent the precipitation of chromium(III) hydroxide, Cr(OH)₃, an inert substance that would hinder the desired reaction.[6]

The this compound anion then coordinates to the chromium(III) center, displacing the water molecules in a stepwise manner until the stable, neutral Cr(acac)₃ complex is formed.[4] This final product is insoluble in water and precipitates out of the solution as deep maroon or purplish crystals.[2][4]

Figure 1. Reaction pathway for the synthesis of Cr(acac)₃.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of tris(acetylacetonato)chromium(III).

Materials and Equipment:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Urea ((NH₂)₂CO)

-

Acetylacetone (C₅H₈O₂, Hacac)

-

Distilled water

-

Magnetic stirrer and stir bar[2]

-

Watch glass

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Dissolution of Reactants: In an Erlenmeyer flask, dissolve chromium(III) chloride hexahydrate in distilled water.[3][7] To this deep green solution, add urea in portions with stirring until it is fully dissolved.[7]

-

Addition of Ligand: Add acetylacetone to the solution dropwise while stirring continuously.[3][7]

-

Reaction Heating: Cover the flask with a watch glass and heat the mixture in a boiling water bath or on a hot plate with stirring for approximately 1 to 2 hours.[7][8] The solution will initially appear very dark, almost black.[3][7]

-

Crystallization: As the reaction proceeds and urea hydrolyzes to produce ammonia, the solution becomes basic, and deep maroon, plate-like crystals of Cr(acac)₃ will begin to form, often as a crust on the surface of the mixture.[2][7]

-

Isolation of Product: After the heating period, cool the reaction mixture to room temperature, and then further cool it in an ice bath to maximize crystal precipitation.[8][9]

-

Filtration and Drying: Collect the crystalline product by suction filtration using a Buchner funnel.[6][8] It is often recommended not to wash the product with water to avoid loss of yield, as the impurities are generally soluble in the filtrate.[3][7] Allow the product to air dry completely.

-

Characterization: Weigh the dried product to calculate the percent yield. Characterize the complex by determining its melting point and acquiring spectroscopic data (e.g., IR, UV-Vis).

Figure 2. High-level experimental workflow for Cr(acac)₃ synthesis.

Data Presentation

Quantitative data for a typical synthesis are summarized below. The exact quantities can be scaled as needed.

Table 1: Reagent Quantities for Synthesis

| Reagent | Formula | Molar Mass ( g/mol ) | Example Mass/Volume | Moles (approx.) |

| Chromium(III) chloride hexahydrate | CrCl₃·6H₂O | 266.45 | 1.4 g[6][9] | 0.0053 |

| Urea | (NH₂)₂CO | 60.06 | 10 g[6][9] | 0.1665 |

| Acetylacetone | C₅H₈O₂ | 100.12 | 3.0 mL[6][9] | 0.029 (d=0.975) |

| Water | H₂O | 18.02 | 50 mL[6][9] | 2.77 |

Table 2: Physicochemical Properties of Tris(acetylacetonato)chromium(III)

| Property | Value |

| Chemical Formula | C₁₅H₂₁CrO₆ |

| Molecular Weight | 349.32 g/mol |

| Appearance | Deep maroon / Purple crystalline solid[4][7] |

| Melting Point | 213-216 °C |

| Solubility | Soluble in nonpolar organic solvents (e.g., toluene, chloroform).[1][4] Insoluble in water.[2][6] |

| Symmetry | Idealized D₃ symmetry[1] |

| Magnetic Property | Paramagnetic[1] |

Table 3: Key Infrared (IR) Spectroscopy Bands for Cr(acac)₃

The coordination of the this compound ligand to the chromium ion results in characteristic shifts in the vibrational frequencies of the C=O and C=C bonds compared to the free ligand.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1577 | ν(C=O) stretch | [6][10] |

| ~1522 | ν(C=C) + ν(C-C) stretch | [6][10] |

| ~1278 | ν(C-C) + ν(C-O) stretch | [6][10] |

References

- 1. Chromium(III) this compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Solved Synthesis of Tris (acetylacetonato) Chromium(III) | Chegg.com [chegg.com]

- 4. Tris(acetylacetonato)chromium(III)|Cr(acac)3|97% Purity [benchchem.com]

- 5. studylib.net [studylib.net]

- 6. iiste.org [iiste.org]

- 7. (Solved) - Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim :... (1 Answer) | Transtutors [transtutors.com]

- 8. scribd.com [scribd.com]

- 9. m.youtube.com [m.youtube.com]

- 10. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]

A Technical Guide to the Preparation of Metal Acetylacetonate Complexes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of metal acetylacetonate (acac) complexes. These compounds are of significant interest in various fields, including catalysis, materials science, and as precursors for the synthesis of metal-organic frameworks (MOFs) and pharmaceuticals. This document details the underlying chemical principles, provides step-by-step experimental protocols for the preparation of several common metal this compound complexes, and outlines key characterization techniques.

Introduction to Metal this compound Complexes

Metal this compound complexes are coordination compounds formed between a metal ion and the this compound anion (acac⁻). Acetylacetone (2,4-pentanedione) is a β-diketone that exhibits keto-enol tautomerism.[1][2] In the presence of a base, the enol form is deprotonated to yield the this compound anion, which acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring.[1][3] The general structure of these complexes involves one or more acac ligands bound to a central metal atom. The resulting complexes are often neutral, crystalline solids with good solubility in organic solvents.[4]

The stoichiometry of the complex, and consequently its geometry, depends on the oxidation state of the metal ion. For example, trivalent metals like Fe(III), Cr(III), and Al(III) typically form octahedral complexes with the formula M(acac)₃.[3] Divalent metals such as Cu(II) and Mn(II) often form square planar or tetrahedral complexes with the formula M(acac)₂.[3] Vanadyl complexes like VO(acac)₂ exhibit a square pyramidal geometry.[3]

General Principles of Synthesis

The preparation of metal this compound complexes generally involves the reaction of a metal salt with acetylacetone in the presence of a base. The base facilitates the deprotonation of acetylacetone to form the this compound anion, which then coordinates to the metal ion. Common bases used include sodium acetate, sodium carbonate, ammonia, or urea.[1][5][6]

The choice of solvent depends on the solubility of the reactants. Water, ethanol, methanol, or mixtures thereof are commonly employed.[1][7] The reaction temperature and time are crucial parameters that are optimized for each specific synthesis to ensure complete reaction and crystallization of the product. Purification is typically achieved by recrystallization from a suitable organic solvent.[8]

dot

References

- 1. magritek.com [magritek.com]

- 2. azom.com [azom.com]

- 3. scribd.com [scribd.com]

- 4. New Lab Manual: Metal this compound Complexes - Magritek [magritek.com]

- 5. studylib.net [studylib.net]

- 6. Lab Report on Preparation and IR Spectral Analysis of Oxovanadium this compound and its Pyridine Adduct [art-xy.com]

- 7. thecreativechemist.org [thecreativechemist.org]

- 8. Sciencemadness Discussion Board - Synthesis of iron(III)-acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]

The Unseen Architecture: A Technical Guide to the Structure and Bonding in Metal Acetylacetonates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal acetylacetonate complexes, coordination compounds formed between metal ions and the this compound (acac) ligand, are of paramount importance across diverse scientific disciplines, from catalysis to materials science and, increasingly, in the realm of medicinal chemistry. Their unique structural motifs, electronic properties, and reactivity profiles make them a subject of intense study. This technical guide provides an in-depth exploration of the structure and bonding in metal acetylacetonates, with a focus on the quantitative data, experimental methodologies, and theoretical underpinnings that are critical for researchers, scientists, and drug development professionals. We delve into the nuances of their coordination chemistry, spectroscopic signatures, and the molecular-level interactions that govern their function, including their emerging roles in novel therapeutic strategies.

Introduction: The Versatility of the this compound Ligand

The this compound ligand, derived from the deprotonation of acetylacetone (2,4-pentanedione), is a bidentate chelating ligand that coordinates to a metal center through its two oxygen atoms, forming a stable six-membered ring.[1] This chelation imparts significant stability to the resulting complexes.[2] The parent β-diketone, acetylacetone, exists in a tautomeric equilibrium between its keto and enol forms. In solution, it is the deprotonated enol form, the this compound anion, that acts as the ligand.[3] This fundamental property is the cornerstone of the rich coordination chemistry of metal acetylacetonates.

The general synthesis of metal acetylacetonates involves the reaction of a metal salt with acetylacetone, often in the presence of a base to facilitate the deprotonation of the ligand and drive the equilibrium towards complex formation.[1] The resulting complexes are typically neutral, crystalline solids with good solubility in organic solvents, a property that makes them valuable as catalysts and precursors for materials synthesis.[2][4]

Structural Elucidation: A Quantitative Perspective

The geometry of metal this compound complexes is primarily dictated by the coordination number and the electronic configuration of the central metal ion. Tris(acetylacetonato) complexes, with the general formula M(acac)₃, typically adopt an octahedral geometry, while bis(acetylacetonato) complexes, M(acac)₂, often exhibit a square planar or tetrahedral geometry.[2] Vanadyl this compound, VO(acac)₂, is a notable example of a square pyramidal structure.[4]

A detailed understanding of the bonding in these complexes requires precise knowledge of their structural parameters. X-ray crystallography is the definitive technique for determining these parameters. Below is a compilation of representative bond lengths for a selection of metal this compound complexes.

| Complex | Metal Ion | M-O Bond Lengths (Å) | C-O Bond Lengths (Å) | C-C Bond Lengths (Å) (within chelate ring) | Reference(s) |

| Cr(acac)₃ | Cr(III) | ~1.95 | ~1.28 | ~1.39 | [4] |

| Mn(acac)₃ | Mn(III) | Elongated: 2.12, Equatorial: 1.93 | ~1.27 | ~1.40 | [4] |

| Fe(acac)₃ | Fe(III) | ~1.99 | ~1.27 | ~1.39 | [4] |

| Co(acac)₃ | Co(III) | ~1.89 | ~1.28 | ~1.39 | [4] |

| Cu(acac)₂ | Cu(II) | ~1.92 | ~1.28 | ~1.40 | [5] |

| VO(acac)₂ | V(IV) | ~1.97 (equatorial), V=O ~1.59 | ~1.28 | ~1.40 | [4] |

Note: The bond lengths provided are approximate and can vary depending on the crystal packing and polymorphic form. The distorted octahedral structure of Mn(acac)₃ is a classic example of the Jahn-Teller effect.[4]

The Nature of the Metal-Ligand Bond: A Molecular Orbital Perspective

The bonding in metal acetylacetonates can be described by molecular orbital (MO) theory. In an octahedral M(acac)₃ complex, the atomic orbitals of the metal and the group orbitals of the three this compound ligands combine to form molecular orbitals. The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are crucial in determining the electronic and chemical properties of the complex.

A qualitative molecular orbital diagram for a generic octahedral complex without π-interactions illustrates the fundamental principles. The d-orbitals of the metal split into t₂g (non-bonding) and e₉* (anti-bonding) sets. The ligand orbitals form bonding molecular orbitals of a₁₉, t₁ᵤ, and e₉ symmetry.

The delocalized π-system within the chelate ring of the this compound ligand also plays a significant role in the overall bonding, contributing to the stability of the complex. This delocalization is consistent with the observation that the C-C and C-O bond lengths within the ring are intermediate between single and double bonds.

Experimental Protocols for Characterization

Synthesis of a Representative Metal this compound: Tris(acetylacetonato)iron(III)

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Acetylacetone (acacH)

-

Sodium acetate (CH₃COONa)

-

Distilled water

-

Methanol

Procedure:

-

Dissolve 3.3 g of FeCl₃·6H₂O in 25 mL of distilled water in a conical flask.

-

With stirring, slowly add a solution of 4 mL of acetylacetone in 10 mL of methanol over a period of 15 minutes.

-

To the resulting red mixture, add a solution of 5.1 g of sodium acetate in 15 mL of distilled water. A red precipitate should form.

-

Heat the reaction mixture to 80°C for 15 minutes.

-

Allow the mixture to cool to room temperature and then place it in an ice bath to maximize precipitation.

-

Collect the red crystalline product by Büchner filtration.

-

Wash the product with cold distilled water and dry it in a vacuum desiccator.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing diamagnetic and paramagnetic metal acetylacetonates.

Protocol for a Diamagnetic Complex (e.g., Al(acac)₃):

-

Prepare a solution of the complex in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a standard ¹H NMR spectrum. For diamagnetic complexes, sharp signals are expected in the typical chemical shift range. For Al(acac)₃, you would expect to see a signal for the methyl protons and a signal for the methine proton.

-

Acquire a ¹³C NMR spectrum to observe the carbonyl, methine, and methyl carbons.

Protocol for a Paramagnetic Complex (using the Evans Method to determine magnetic susceptibility):

-

Prepare a reference sample containing the solvent (e.g., CDCl₃) and an internal standard (e.g., 2% t-butanol).

-

Prepare a sample of the paramagnetic complex (e.g., Fe(acac)₃) dissolved in the same solvent with the same concentration of the internal standard.

-

Acquire the ¹H NMR spectrum for both the reference and the sample.

-

Determine the chemical shift difference (Δδ) of the internal standard's signal between the two spectra.

-

Calculate the molar magnetic susceptibility (χₘ) and the effective magnetic moment (μₑₑ) using the appropriate equations. This allows for the determination of the number of unpaired electrons and the spin state of the metal center.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational modes of the this compound ligand and to probe the metal-oxygen bond.

Protocol (using ATR-FTIR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid metal this compound complex directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Characteristic bands for the this compound ligand are typically observed in the 1500-1600 cm⁻¹ region (C=O and C=C stretching) and around 1250-1400 cm⁻¹ (C-C and C-O stretching). The position of these bands can provide information about the nature of the metal-ligand bond.[6] Metal-oxygen stretching frequencies are typically observed in the far-IR region (below 600 cm⁻¹).

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of metal acetylacetonates.

Workflow:

-

Crystallization: Grow single crystals of the complex suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods. The structural model is refined to best fit the experimental data.

Metal Acetylacetonates in Drug Development: A New Frontier

The unique properties of metal acetylacetonates have led to their exploration as potential therapeutic agents, particularly in oncology. Their mechanism of action can differ significantly from traditional metal-based drugs like cisplatin.

Platinum(II) this compound Complexes: Inducing Apoptosis Beyond DNA Damage

Certain platinum(II) complexes containing this compound ligands have demonstrated high in vitro cytotoxicity against cisplatin-sensitive and -resistant cancer cell lines.[7] Intriguingly, these complexes show negligible reactivity with nucleobases, the primary target of cisplatin. Instead, they appear to induce apoptosis through interactions with other biological targets.[7] This suggests a mechanism of action that circumvents the common resistance mechanisms associated with DNA-damaging agents.

The proposed pathway involves the activation of apoptotic cascades without direct interaction with nuclear DNA. This could be initiated by interactions with sulfur-containing biomolecules or by inducing cellular stress through other means, leading to the activation of caspases and subsequent programmed cell death.

Vanadyl this compound and MAPK Signaling

Vanadium complexes, including those with this compound ligands, have shown potential as antitumor agents. One of the proposed mechanisms involves the modulation of key cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. The MAPK cascade is a crucial signaling network that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Vanadyl complexes may exert their anticancer effects by activating specific components of the MAPK pathway, such as p38 MAPK, leading to cell cycle arrest and apoptosis.

Conclusion and Future Directions

Metal acetylacetonates are a fascinating and versatile class of coordination compounds. A thorough understanding of their structure and bonding is fundamental to harnessing their full potential. For researchers in materials science and catalysis, this knowledge informs the design of new functional materials and efficient catalysts. For those in drug development, the unique reactivity and biological activity of certain metal acetylacetonates open up new avenues for the design of novel therapeutics with unconventional mechanisms of action.

Future research will likely focus on the synthesis of novel metal this compound complexes with tailored electronic and steric properties, the elucidation of their reaction mechanisms in complex biological systems, and their application in targeted drug delivery and theranostics. The continued development of advanced spectroscopic and crystallographic techniques will be instrumental in unraveling the intricate details of their structure-function relationships.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. Comprehensive Analysis of this compound Complexes | Applications Notes | JEOL Ltd. [jeol.com]

- 3. magritek.com [magritek.com]

- 4. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. iiste.org [iiste.org]

- 7. Mutagenic Tests Confirm That New this compound Pt(II) Complexes Induce Apoptosis in Cancer Cells Interacting with Nongenomic Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Tris(acetylacetonato)iron(III): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(acetylacetonato)iron(III), commonly denoted as Fe(acac)3, is a coordination complex of significant interest in various scientific domains, including catalysis, materials science, and as a precursor in chemical synthesis. Its electronic and molecular structure gives rise to a rich array of spectroscopic properties that are crucial for its characterization and for understanding its reactivity. This technical guide provides an in-depth overview of the key spectroscopic features of Fe(acac)3, detailed experimental protocols for its analysis, and logical workflows illustrating its applications.

Molecular and Electronic Structure

Fe(acac)3 is an octahedral complex where a central high-spin iron(III) ion is coordinated to three bidentate acetylacetonate (acac) ligands. The d5 electronic configuration of the Fe(III) ion in a high-spin state (t2g3 eg2) results in a paramagnetic complex with a magnetic moment of approximately 5.9 µB. This electronic structure is fundamental to its spectroscopic and magnetic properties. The molecule possesses D3 molecular symmetry, which influences its vibrational and electronic spectra.

Spectroscopic Properties

The spectroscopic characterization of Fe(acac)3 provides valuable insights into its bonding, structure, and electronic transitions. The most pertinent techniques include Ultraviolet-Visible (UV-Vis), Infrared (IR), Mössbauer, and Electron Paramagnetic Resonance (EPR) spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Fe(acac)3 is characterized by intense ligand-to-metal charge transfer (LMCT) bands and weaker d-d transitions.

Table 1: UV-Vis Spectroscopic Data for Fe(III)(acac)3

| Wavelength (λmax) | Molar Absorptivity (ε) | Assignment | Reference |

| ~270 nm | > 10,000 M⁻¹cm⁻¹ | π → π* intraligand transition | [1] |

| ~355 nm | ~3,000 M⁻¹cm⁻¹ | Ligand to Metal Charge Transfer (LMCT) | [1] |

| ~440 nm | ~300 M⁻¹cm⁻¹ | Ligand to Metal Charge Transfer (LMCT) | [1][2] |

Infrared (IR) Spectroscopy

The IR spectrum of Fe(acac)3 is dominated by the vibrational modes of the coordinated this compound ligands. The positions of the C=O and C=C stretching vibrations are particularly indicative of the coordination of the ligand to the metal center.

Table 2: Key Infrared Vibrational Frequencies for Fe(III)(acac)3

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1573 cm⁻¹ | ν(C=O) stretching | [3] |

| ~1523 cm⁻¹ | ν(C=C) stretching | [3] |

| ~1361 cm⁻¹ | δs(C-H) bending | [3] |

| ~1275 cm⁻¹ | δ(C=C-H) bending | [3] |

| 550-600 cm⁻¹ | ν(Fe-O) stretching | [4] |

Mössbauer Spectroscopy

57Fe Mössbauer spectroscopy is a powerful technique for probing the oxidation state and spin state of the iron center, as well as the symmetry of its coordination environment. For Fe(acac)3, the spectrum typically consists of a single, broad line at room temperature, which may resolve into a quadrupole-split doublet at lower temperatures.

Table 3: Mössbauer Spectroscopic Parameters for Fe(III)(acac)3

| Temperature | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Reference |

| Room Temperature | ~0.37 | ~0.79 | |

| 77 K | ~0.50 | - | [5] |

Isomer shifts are reported relative to α-Fe at room temperature.

Electron Paramagnetic Resonance (EPR) Spectroscopy

As a high-spin d5 complex, Fe(acac)3 is EPR active. The spectrum is typically broad due to the spin-lattice relaxation. The g-values are indicative of the electronic environment of the Fe(III) ion.

Table 4: EPR Spectroscopic Data for Fe(III) Complexes

| Complex System | g-values | Reference |

| [(TPA)FeIII(acac)]2+ | g1 = 2.57, g2 = 2.35, g3 = 1.71 | [6] |

Note: Data for the parent Fe(acac)3 is often broad and less resolved. Data from a similar Fe(III)-acac complex is provided for illustrative purposes.

Experimental Protocols

Synthesis of Fe(III)(acac)3

A common method for the synthesis of Fe(acac)3 is as follows:

-

Dissolve iron(III) chloride hexahydrate (FeCl3·6H2O) in distilled water.

-

Slowly add a solution of acetylacetone in an alcohol (e.g., methanol or ethanol) to the iron chloride solution with constant stirring.

-

Add a solution of sodium acetate in distilled water to act as a buffer.

-

Heat the mixture gently (e.g., to ~80 °C) with continuous stirring for about an hour.

-

Cool the solution in an ice bath to precipitate the red crystals of Fe(acac)3.

-

Collect the crystals by vacuum filtration, wash with cold distilled water, and dry in a desiccator.[7]

UV-Vis Spectroscopy

-